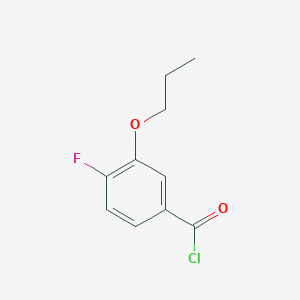
4-Fluoro-3-n-propoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-n-propoxybenzoyl chloride is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the fourth position and a propoxy group at the third position. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-n-propoxybenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-n-propoxybenzoic acid.
Conversion to Acyl Chloride: The benzoic acid derivative is then treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2) to convert the carboxylic acid group into an acyl chloride group. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Fluoro-3-n-propoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-fluoro-3-n-propoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-Fluoro-3-n-propoxybenzoic acid: Formed by hydrolysis.
科学研究应用
4-Fluoro-3-n-propoxybenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Used in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 4-Fluoro-3-n-propoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in biochemical studies to modify proteins and other biomolecules.
相似化合物的比较
4-Fluorobenzoyl chloride: Lacks the propoxy group, making it less versatile in certain synthetic applications.
3-n-Propoxybenzoyl chloride: Lacks the fluorine atom, which can affect the compound’s reactivity and properties.
4-Chloro-3-n-propoxybenzoyl chloride: Substitutes fluorine with chlorine, leading to different chemical behavior and reactivity.
Uniqueness: 4-Fluoro-3-n-propoxybenzoyl chloride is unique due to the presence of both the fluorine atom and the propoxy group, which impart distinct electronic and steric effects. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
IUPAC Name |
4-fluoro-3-propoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-5-14-9-6-7(10(11)13)3-4-8(9)12/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPHDUOGWCYCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
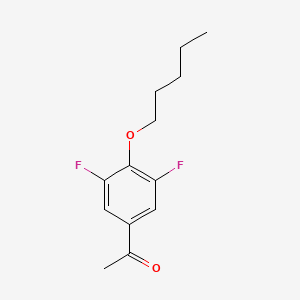
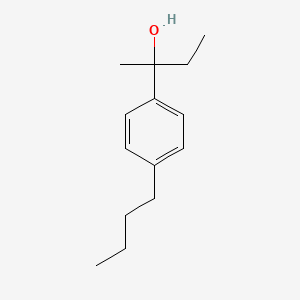
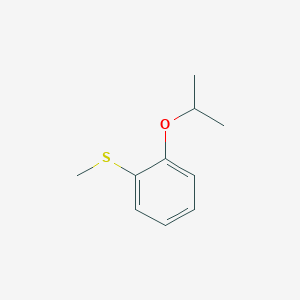
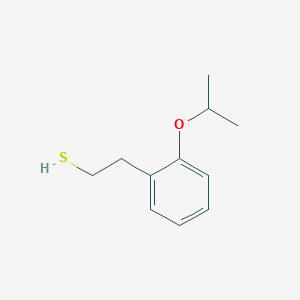
![1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996015.png)
![1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996035.png)

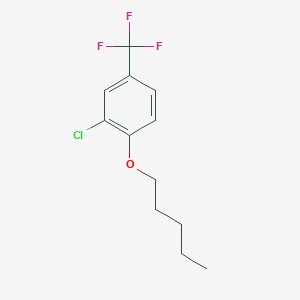
![1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996058.png)
![3-[2-(Methylthio)phenyl]-3-pentanol](/img/structure/B7996067.png)

![1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996070.png)
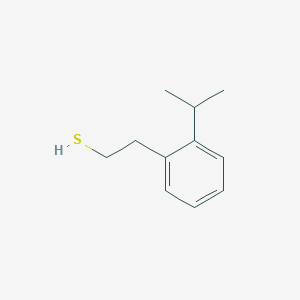
![3-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7996075.png)
